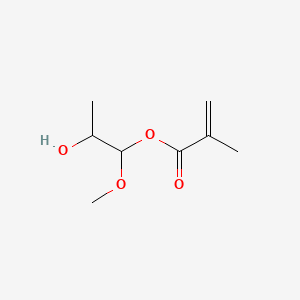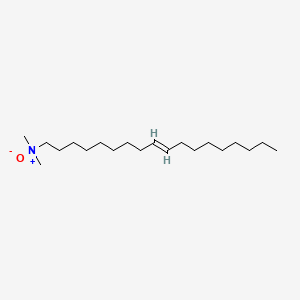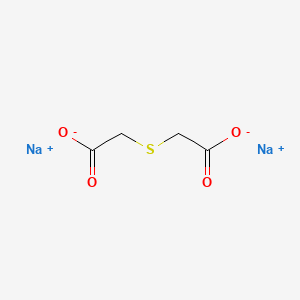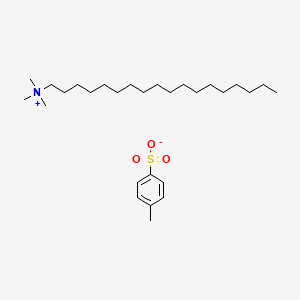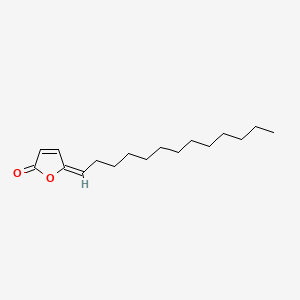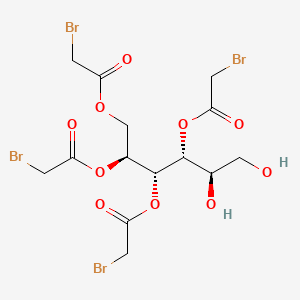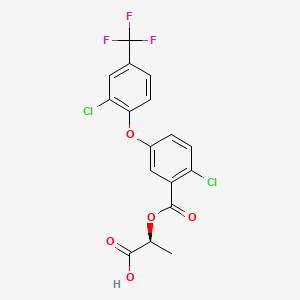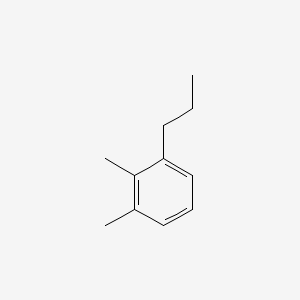
3-Ethyl-2,3-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon, specifically an isomer of decane, characterized by its unique structure where an ethyl group and two methyl groups are attached to the main hexane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the third carbon position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2,3-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can participate in reactions under specific conditions:
Halogenation: In the presence of halogens (e.g., chlorine or bromine) and UV light, this compound can undergo free radical halogenation, leading to the formation of various haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Halogenation: Chlorine (Cl2) or bromine (Br2) with UV light.
Combustion: Requires oxygen (O2) and an ignition source.
Major Products Formed:
Halogenation: Depending on the position of halogenation, products like 3-ethyl-2,3-dimethyl-hexyl chloride or bromide can be formed.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Aplicaciones Científicas De Investigación
3-Ethyl-2,3-dimethylhexane finds applications in various fields of scientific research:
Chemistry: Used as a reference compound in studies involving branched alkanes and their properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.
Industry: Utilized in the formulation of specialty fuels and lubricants due to its branched structure, which can influence the physical properties of these products.
Mecanismo De Acción
As a hydrocarbon, 3-Ethyl-2,3-dimethylhexane does not have a specific mechanism of action in biological systems. its hydrophobic nature allows it to interact with lipid bilayers and other non-polar environments. In chemical reactions, its behavior is dictated by the stability of the carbon-hydrogen bonds and the potential for free radical formation during halogenation.
Comparación Con Compuestos Similares
2,3-Dimethylhexane: Similar in structure but lacks the ethyl group at the third carbon.
3,3-Dimethylhexane: Another isomer with two methyl groups at the third carbon.
2,2-Dimethylhexane: Features two methyl groups at the second carbon.
Uniqueness: 3-Ethyl-2,3-dimethylhexane is unique due to the presence of both an ethyl group and two methyl groups, which can influence its physical and chemical properties differently compared to its isomers. This unique branching can affect its boiling point, melting point, and reactivity in various chemical processes.
Propiedades
Número CAS |
52897-00-4 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
3-ethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-10(5,7-2)9(3)4/h9H,6-8H2,1-5H3 |
Clave InChI |
PJIFKODHGMUPFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




